(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

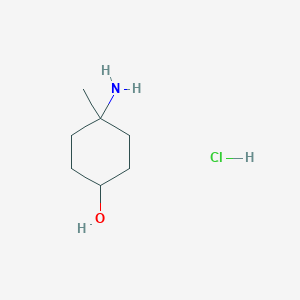

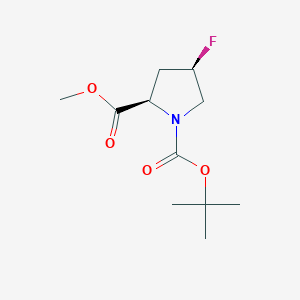

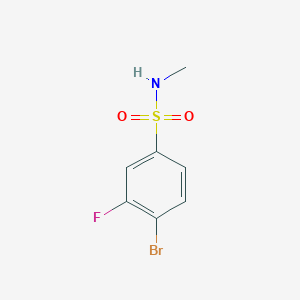

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, also known as (1R)-1-(2-bromo-4-methoxyphenyl)ethanol, is a chemical compound belonging to the class of phenols. It is a colorless to light yellow liquid with a molecular formula of C8H9BrO2. It is soluble in water and has a boiling point of 167°C. This compound has a wide range of scientific and industrial applications, including its use as a reagent in organic synthesis and as a biological marker.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol plays a pivotal role in the synthesis of various compounds. Sherekar et al. (2021) demonstrated its use in synthesizing compounds with significant antimicrobial activities. The process involves the synthesis of 1-(4- bromo -1-hydroxynaphthalen-2- yl)-ethan-1-ones, which are then used to create other compounds with potential biological applications (Sherekar, Kakade, & Padole, 2021).

Role in Drug Synthesis

This compound is essential in the synthesis of drugs. Wilkinson et al. (2000) highlighted its role in the synthesis of the β2-adrenoceptor agonist (R,R)-formterol. A key step was the chemoselective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to yield (1R)-1-[3-amino-4-(phenylmethoxy)phenyl]-2-bromoethan-1-ol, crucial for the drug's production (Wilkinson, Hett, Tanoury, Senanayake, & Wald, 2000).

Catalytic Applications

The compound finds applications in catalysis as well. For instance, Preetz et al. (2009) discussed the hydrogenation of [Rh(DIPAMP)(NBD)]BF4, where DIPAMP includes a component similar to (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This process leads to the formation of solvate complexes and arene-bridged dimeric species, showcasing the compound's utility in complex catalytic reactions (Preetz, Baumann, Fischer, Drexler, Schmidt, Thede, & Heller, 2009).

Anticancer Applications

In the field of oncology, Suzuki et al. (2020) discovered a derivative of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, which showed potent antiproliferative activity. This compound, PVHD303, was found to disturb microtubule formation and inhibit tumor growth in vivo, highlighting the potential of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol derivatives in cancer treatment (Suzuki, Otake, Ueno, Hayashi, Ishii, Miyoshi, Kuroiwa, Tachikawa, Fujimaki, Nishiyama, Manabe, Yamazaki, & Asai, 2020).

Chiral Synthesis

It also finds use in the synthesis of chiral molecules. Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure derivatives of a compound similar to (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This process highlights the compound's significance in producing optically active molecules, crucial for various applications in chemistry and pharmacology (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).

Biocatalysis

In biocatalysis, Janeczko et al. (2014) used a strain of Rhodotorula rubra for the biotransformation of α-haloacetophenones into (R)-alcohols, using a molecule structurally similar to (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This study showcases the potential of such compounds in enantioselective biotransformations, a crucial aspect of green chemistry (Janeczko, Dymarska, & Kostrzewa-Susłow, 2014).

Propiedades

IUPAC Name |

(1R)-1-(2-bromo-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSRKRHXCIJRN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)